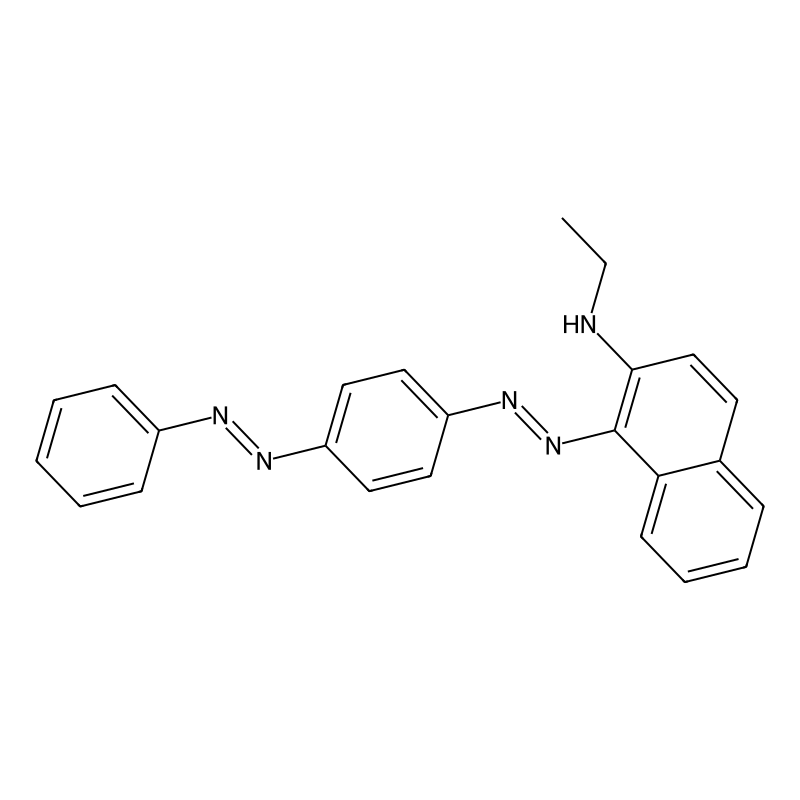

Sudan Red 7B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Histology and Microscopy:

- Staining lipids: Sudan Red 7B has the ability to selectively stain lipids in tissues, making it a valuable tool for histologists and microscopists. It binds to neutral lipids like triglycerides and cholesterol esters, allowing researchers to visualize their distribution and abundance in cells and tissues. Source: Sigma-Aldrich:

Plant Science:

- Studying suberin lamellae: Suberin is a waxy substance found in the cell walls of some plants. Sudan Red 7B can stain suberin lamellae, which are layers of suberin deposited on the cell wall. This helps researchers study the development and function of suberin in plant tissues. Source: Cayman Chemical:

Other Applications:

Sudan Red 7B, also referred to as Solvent Red 19 or C.I. 26050, is a synthetic red diazo dye characterized by its chemical structure, which is N-ethyl-1-[[ p-(phenylazo)phenyl]azo]-2-naphthalenamine. This compound is primarily soluble in organic solvents and oils, making it insoluble in water. Its vivid red color and fat solubility render it useful for various applications, including biological staining and industrial dyeing processes .

Sudan Red 7B’s staining mechanism relies on its lipophilic nature. The aromatic rings in the molecule are attracted to the hydrophobic (water-fearing) regions of cells, which are primarily composed of lipids []. This selective binding allows Sudan Red 7B to stain lipid droplets within cells, making them visible under a microscope.

In laboratory settings, Sudan Red 7B has been used as a fluoroprobe to study emission behaviors when bound to gold nanorods, revealing insights into its photophysical properties . The dye exhibits an absorption maximum at 525 nm, which is essential for its application in fluorescence microscopy and other imaging techniques .

Sudan Red 7B has demonstrated specific biological activities, particularly in lipid staining. It is commonly utilized in histological studies to visualize lipids within cells, such as hepatocytes and suberin lamellae in plants . The dye's fat solubility allows it to effectively penetrate lipid-rich structures, making it a valuable tool for researchers studying lipid metabolism and cellular architecture.

The synthesis of Sudan Red 7B typically involves the coupling of diazonium salts with naphthalenamine derivatives. The general synthetic route can be summarized as follows:

- Preparation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form a diazonium compound.

- Coupling Reaction: The diazonium salt is then reacted with naphthalenamine under alkaline conditions to yield Sudan Red 7B.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity for application.

This method allows for the efficient production of the dye while ensuring high yields and purity levels .

Uniqueness of Sudan Red 7B: Unlike some other azo dyes like Congo Red, which are water-soluble, Sudan Red 7B's fat solubility makes it particularly effective for staining lipid-rich tissues. This characteristic enhances its utility in both biological research and industrial applications where oil-based formulations are prevalent .

Interaction studies involving Sudan Red 7B focus on its binding affinities with various biological molecules and its behavior in different solvent systems. Research indicates that the dye interacts with lipid membranes and proteins, influencing its staining efficacy and potential toxicity . Additionally, studies on its interaction with nanomaterials have highlighted its utility as a probe for investigating nanoscale phenomena .

Intestinal Microbiota Reduction Mechanisms

The bacterial degradation of Sudan Red 7B in the human gastrointestinal tract represents a significant pathway for the biotransformation of this azo dye compound. Research has demonstrated that prevalent human intestinal bacteria possess varying capacities to reduce Sudan Red 7B through anaerobic reductive mechanisms [1]. The degradation process primarily involves the cleavage of azo bonds (nitrogen-nitrogen double bonds) present in the Sudan Red 7B molecular structure, which contains two azo linkages in its diazo configuration .

Among the thirty-five bacterial species evaluated, five strains demonstrated complete degradation capability for Sudan Red 7B. Bifidobacterium infantis, Clostridium indolis, Enterococcus faecalis, Lactobacillus rhamnosus, and Ruminococcus obeum exhibited 100% reduction capacity under anaerobic conditions typical of the human colon environment [1]. These bacteria possess specialized azo reductase enzyme systems that facilitate the sequential reduction of the diazo structure in Sudan Red 7B.

The reduction mechanism involves electron transfer from bacterial electron donors to the azo bonds, resulting in the formation of aromatic amine metabolites [3]. The process occurs through a stepwise reduction pathway where the first azo bond undergoes cleavage to form intermediate compounds, followed by the reduction of the second azo linkage. This biochemical transformation is mediated by flavin-dependent reductases and requires the presence of electron donors such as nicotinamide adenine dinucleotide phosphate (reduced form) [1].

Bacterial strains with partial degradation capacity, including Clostridium perfringens and various Bacteroides species, demonstrated limited azo reductase activity. These organisms typically achieved 30-70% degradation efficiency, suggesting incomplete enzyme systems or substrate specificity limitations [3]. Conversely, Escherichia coli and Peptostreptococcus magnus showed no significant degradation capacity, indicating the absence of functional azo reductase enzymes in these bacterial lineages [1].

Table 1: Bacterial Degradation Capacity of Sudan Red 7B by Human Intestinal Microbiota

| Bacterial Strain | Sudan Red 7B Degradation Capacity | Mechanism |

|---|---|---|

| Bifidobacterium infantis | Complete (100%) | Azo bond reduction |

| Clostridium indolis | Complete (100%) | Azo bond reduction |

| Enterococcus faecalis | Complete (100%) | Azo bond reduction |

| Lactobacillus rhamnosus | Complete (100%) | Azo bond reduction |

| Ruminococcus obeum | Complete (100%) | Azo bond reduction |

| Clostridium perfringens | Partial degradation observed | Limited azo reductase activity |

| Bacteroides ovatus | Partial degradation observed | Limited azo reductase activity |

| Escherichia coli | No significant degradation | Absence of azo reductase |

| Peptostreptococcus magnus | No significant degradation | Absence of azo reductase |

The ecological implications of this bacterial degradation capacity are significant for understanding the fate of Sudan Red 7B in biological systems. The formation of aromatic amine metabolites through bacterial reduction processes raises concerns regarding the potential mutagenic and carcinogenic properties of these degradation products [3]. The metabolites formed include 1-amino-2-naphthol and various phenylamine derivatives, which have been identified as potentially genotoxic compounds with enhanced water solubility compared to the parent compound [1].

Metabolite Identification via High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry

The identification and characterization of Sudan Red 7B metabolites produced through bacterial degradation have been comprehensively analyzed using High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS) techniques [1] [4]. This analytical approach provides precise molecular identification and quantitative analysis of both parent compounds and degradation products formed during bacterial metabolism.

The HPLC/ESI-MS analysis of Sudan Red 7B employs reversed-phase chromatography with C18 stationary phases for optimal separation of the parent compound and its metabolites [5] [6]. The mobile phase system typically consists of acetonitrile as the organic modifier and ammonium acetate buffer with acetic acid as the aqueous component, providing optimal ionization conditions for positive-mode electrospray ionization [7].

Sudan Red 7B exhibits a characteristic precursor ion at mass-to-charge ratio (m/z) 380.2 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [5] [7]. The fragmentation pattern under collision-induced dissociation conditions reveals primary product ions at m/z 183.1 and m/z 115.1, which correspond to the naphthalene moiety and phenyl fragments respectively [5]. These characteristic fragmentation patterns enable unambiguous identification and quantification of Sudan Red 7B in complex biological matrices.

The bacterial metabolism of Sudan Red 7B produces several distinct metabolites that have been identified through comparative mass spectrometric analysis with authentic standards [1]. The primary metabolite identified is 1-amino-2-naphthol, which results from the complete reduction of both azo bonds in the parent compound. This metabolite exhibits a molecular ion at m/z 160.1 and demonstrates significantly enhanced water solubility compared to Sudan Red 7B [1].

Additional metabolites identified include N-ethyl-2-naphthylamine and various intermediate reduction products that retain one intact azo bond. These intermediate compounds serve as evidence for the stepwise nature of the bacterial reduction process and provide insights into the kinetics of azo bond cleavage [1]. The temporal analysis of metabolite formation reveals that the reduction proceeds preferentially through the azo bond closest to the naphthalene ring system.

Table 2: HPLC/ESI-MS Metabolite Identification Parameters for Sudan Red 7B

| Parameter | Value/Specification |

|---|---|

| Precursor Ion (m/z) | 380.2 |

| Product Ion 1 (m/z) | 183.1 |

| Product Ion 2 (m/z) | 115.1 |

| Retention Time (min) | 8.5-12.0 |

| Collision Energy (V) | 21-65 |

| Detection Mode | Positive ESI |

| Column Type | C18 reversed-phase |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 20 mM ammonium acetate with 1% acetic acid |

| Flow Rate (mL/min) | 1.0 |

The quantitative analysis capabilities of HPLC/ESI-MS enable determination of degradation kinetics and metabolite formation rates during bacterial incubation studies. Multiple reaction monitoring (MRM) mode provides enhanced selectivity and sensitivity for trace-level detection of both parent compounds and metabolites in complex biological matrices [4] [7]. The limits of quantification for Sudan Red 7B and its primary metabolites range from 0.001 to 0.05 mg/kg, depending on matrix complexity and analyte properties [7].

Method validation studies have demonstrated excellent linearity across concentration ranges relevant to environmental and biological monitoring applications. Recovery studies in various matrices, including bacterial culture media and biological samples, show recovery rates between 85-115% with relative standard deviations below 10% [6] [8]. These analytical performance characteristics support the reliability of HPLC/ESI-MS methods for comprehensive metabolite profiling studies.

Photocatalytic Degradation Pathways

Dye-Sensitized Photocatalyst Systems

Dye-sensitized photocatalytic systems represent an innovative approach for the degradation of Sudan Red 7B under visible light conditions, overcoming the limitations of conventional titanium dioxide photocatalysts that require ultraviolet radiation for activation [9] [10]. These systems utilize the inherent light-absorbing properties of Sudan Red 7B itself to sensitize wide-bandgap semiconductors, enabling photocatalytic activity under solar irradiation.

The dye sensitization mechanism involves the adsorption of Sudan Red 7B molecules onto the photocatalyst surface, followed by electron injection from the excited dye molecule to the conduction band of the semiconductor [10]. The highest occupied molecular orbital (HOMO) energy level of Sudan Red 7B is positioned at approximately -3.02 electron volts, while the lowest unoccupied molecular orbital (LUMO) level is located at -0.92 electron volts [10]. This energy configuration provides a favorable driving force for electron transfer to titanium dioxide, which has a conduction band edge at approximately -0.5 electron volts.

Upon visible light irradiation, Sudan Red 7B molecules adsorbed on the photocatalyst surface undergo electronic excitation from the HOMO to LUMO states [10]. The excited state facilitates electron injection into the conduction band of the semiconductor, creating a charge-separated state consisting of oxidized dye cations and electrons in the photocatalyst. This charge separation initiates a cascade of redox reactions that ultimately lead to the degradation of both adsorbed and free dye molecules in solution.

The photocatalytic process is enhanced by the formation of reactive oxygen species through interactions between the injected electrons and dissolved oxygen molecules [10]. Superoxide anion radicals (O2- −) are generated through single-electron reduction of oxygen by conduction band electrons. These highly reactive species participate in the oxidative degradation of Sudan Red 7B molecules, breaking down the azo bonds and aromatic ring structures.

Novel dye-sensitized systems incorporating methylene blue-immobilized resin have demonstrated effective degradation of Sudan Red 7B under visible light conditions [11]. This system utilizes methylene blue as a photosensitizer immobilized within the porous structure of ion-exchange resins. The immobilized photosensitizer undergoes excitation under visible light, generating reactive oxygen species that facilitate the degradation of Sudan Red 7B molecules in solution.

Table 3: Photocatalytic Degradation Systems for Sudan Red 7B

| Photocatalyst System | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Mechanism |

|---|---|---|---|---|

| TiO2 nanoparticles | UV (365 nm) | 85-95 | 120-180 | Hydroxyl radical formation |

| Fe3O4/HAP/Ag nanocomposite | Visible light + PMS activation | 88.6 | 140 | PMS activation + photocatalysis |

| Cu-ZnO hybrid nanoparticles | UV/Visible light | 90-95 | 180 | Enhanced charge separation |

| Ag-doped TiO2 | Visible light (400-700 nm) | 80-90 | 120-240 | Visible light sensitization |

| Methylene blue-immobilized resin | Visible light | 75-85 | 180 | Dye sensitization pathway |

Advanced nanocomposite systems incorporating silver nanoparticles have shown enhanced photocatalytic performance for Sudan Red 7B degradation [12] [13]. Copper-doped zinc oxide (Cu-ZnO) hybrid nanoparticles demonstrate superior photocatalytic activity due to improved charge separation efficiency and extended light absorption range [13]. These systems achieve degradation efficiencies exceeding 90% under UV and visible light irradiation conditions.

The Fe3O4/HAP/Ag nanocomposite system represents a particularly effective approach for Sudan Red 7B degradation, combining magnetic separation capabilities with enhanced photocatalytic activity [12]. This system achieves 88.6% degradation efficiency for Sudan Red 7B within 140 minutes under visible light irradiation in the presence of peroxymonosulfate (PMS) as an oxidant activator. The synergistic combination of photocatalysis and chemical oxidation provides enhanced degradation rates compared to individual treatment methods.

Visible Light-Induced Pollutant Removal

Visible light-induced photocatalytic degradation of Sudan Red 7B represents a sustainable and energy-efficient approach for environmental remediation applications [14] [15]. The development of visible-light-active photocatalyst systems addresses the limitations of traditional ultraviolet-based photocatalysis by utilizing solar radiation or energy-efficient light-emitting diode sources for pollutant removal.

The mechanism of visible light-induced degradation involves the generation of reactive oxygen species through photocatalytic processes that occur under illumination wavelengths between 400-700 nanometers [14]. Silver-doped titanium dioxide systems demonstrate enhanced visible light activity through the formation of Schottky barriers that facilitate charge separation and reduce electron-hole recombination rates [14]. The silver nanoparticles act as electron sinks, prolonging the lifetime of photogenerated charge carriers and increasing the probability of reactive species formation.

The primary reactive species responsible for Sudan Red 7B degradation under visible light conditions include hydroxyl radicals (- OH) and superoxide anion radicals (O2- −) [14]. Hydroxyl radicals are formed through the oxidation of water molecules or hydroxide ions by photogenerated holes, while superoxide radicals result from the reduction of dissolved oxygen by conduction band electrons. These species exhibit high oxidation potentials and non-selective reactivity, enabling the breakdown of complex organic molecules such as Sudan Red 7B.

The degradation pathway proceeds through multiple intermediate steps involving the progressive breakdown of the azo bonds and aromatic ring structures [10]. Initial attack by reactive oxygen species leads to the formation of hydroxylated intermediates and the cleavage of azo linkages. Subsequent oxidation reactions result in ring opening and the formation of smaller organic molecules that eventually undergo complete mineralization to carbon dioxide and water.

Process optimization studies have identified several critical parameters that influence the efficiency of visible light-induced degradation [14]. The optimal pH range for Sudan Red 7B degradation is typically between 6.5-8.0, where the photocatalyst surface charge and dye speciation favor effective adsorption and electron transfer processes. Catalyst loading concentrations between 1.0-3.0 grams per liter provide optimal balance between light absorption and mass transfer limitations.

Table 4: Visible Light-Induced Degradation Parameters for Sudan Red 7B

| Parameter | Optimal Conditions |

|---|---|

| Optimal pH Range | 6.5-8.0 |

| Catalyst Loading (g/L) | 1.0-3.0 |

| Initial Dye Concentration (mg/L) | 10-50 |

| Temperature (°C) | 25-35 |

| Light Intensity (W/m²) | 50-100 |

| Oxygen Requirement | Required (dissolved oxygen) |

| Primary Reactive Species | Hydroxyl radicals (- OH), Superoxide (O2- ⁻) |

| Degradation Rate Constant (min⁻¹) | 0.015-0.025 |

The kinetics of visible light-induced degradation typically follow pseudo-first-order behavior with rate constants ranging from 0.015 to 0.025 per minute, depending on reaction conditions and photocatalyst properties [14]. Temperature effects are generally moderate within the range of 25-35°C, with higher temperatures slightly enhancing reaction rates through increased molecular motion and collision frequencies.

Light intensity represents a critical parameter affecting degradation efficiency, with optimal intensities typically in the range of 50-100 watts per square meter [14]. Higher intensities may lead to increased electron-hole recombination rates, while insufficient light levels limit the photocatalytic activation. The presence of dissolved oxygen is essential for the formation of superoxide radicals and the prevention of charge recombination through electron scavenging mechanisms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 82 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 82 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant